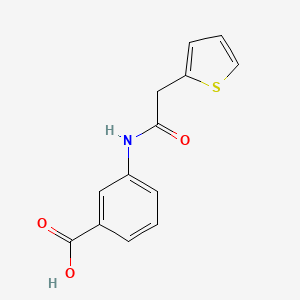

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-thiophen-2-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERCSVAAGLVTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354707 | |

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206983-05-3 | |

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid (CAS 206983-05-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While this compound is commercially available for research purposes, detailed literature on its synthesis, biological activity, and mechanism of action is not extensively published. This document, therefore, synthesizes information from related chemical structures and established methodologies to provide a robust framework for researchers working with or considering this compound for their drug development pipelines.

Molecular Profile and Physicochemical Properties

This compound is a molecule that marries the structural features of a thiophene moiety with an N-acylated aminobenzoic acid scaffold. This unique combination suggests a potential for diverse biological activities, drawing from the known pharmacological profiles of both parent structures.

| Property | Value | Source(s) |

| CAS Number | 206983-05-3 | |

| Molecular Formula | C₁₃H₁₁NO₃S | |

| Molecular Weight | 261.3 g/mol | |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

Proposed Synthesis Workflow

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, yielding two commercially available starting materials: 3-aminobenzoic acid and 2-thiopheneacetic acid.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol outlines a standard procedure for the synthesis of this compound via amide coupling.

Step 1: Activation of 2-Thiopheneacetic Acid

The carboxylic acid of 2-thiopheneacetic acid must first be activated to facilitate nucleophilic attack by the amine group of 3-aminobenzoic acid. A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

-

Reagents: 2-Thiopheneacetic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-thiopheneacetic acid in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) to the solution. A catalytic amount of DMF can be added to accelerate the reaction.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-thiopheneacetyl chloride. This intermediate is often used immediately in the next step without further purification.

-

Step 2: Amide Coupling

-

Reagents: 2-Thiopheneacetyl chloride (from Step 1), 3-aminobenzoic acid, and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).

-

Procedure:

-

Dissolve 3-aminobenzoic acid in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.

-

Add the base (e.g., triethylamine) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of the crude 2-thiopheneacetyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours, or until completion as monitored by TLC.

-

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activity and Mechanism of Action

While there is no specific biological data for this compound, the activities of its constituent moieties provide a strong basis for predicting its potential pharmacological profile.

Insights from the Thiophene Moiety

Thiophene and its derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer: Thiophene-containing compounds have shown promise as anticancer agents by various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[1][2]

-

Anti-inflammatory: Many thiophene derivatives possess anti-inflammatory properties.[3]

-

Antimicrobial: The thiophene nucleus is a key component of many antimicrobial agents.[2]

Insights from the N-Acylaminobenzoic Acid Moiety

N-acylaminobenzoic acids and related structures are also of significant interest in medicinal chemistry:

-

Anti-inflammatory: Some N-acylaminobenzoic acid derivatives have demonstrated anti-inflammatory and analgesic properties.[4]

-

Enzyme Inhibition: The aminobenzoic acid scaffold is a known pharmacophore that can interact with the active sites of various enzymes.

Hypothetical Mechanism of Action

Based on the above, this compound could potentially act as an inhibitor of enzymes involved in inflammatory pathways or cell cycle regulation. For instance, it might target cyclooxygenase (COX) enzymes, which are key players in inflammation, or protein kinases that are often dysregulated in cancer.

Caption: Hypothetical mechanism of action for the target compound.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and benzoic acid rings, the methylene protons of the acetyl group, and the amide proton. Based on the spectrum of the closely related 3-acetamidobenzoic acid, the aromatic protons will likely appear in the range of 7.5-8.5 ppm, the amide proton as a broad singlet around 10-11 ppm, and the methylene protons as a singlet around 4.0 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic peaks for the carbonyl carbons of the amide and carboxylic acid groups are expected in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1660 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 262.05 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 260.03 would be expected.

-

Fragmentation Pattern: The primary fragmentation is likely to occur at the amide bond, leading to characteristic fragment ions. Cleavage of the C-N bond could result in fragments corresponding to the 2-thiopheneacetyl group and the 3-aminobenzoic acid moiety.

Applications in Research and Drug Development

Given its structural features, this compound is a promising candidate for screening in various biological assays, particularly in the areas of:

-

Oncology: As a potential kinase inhibitor or antiproliferative agent.[1]

-

Inflammation: For its potential anti-inflammatory properties.[3]

-

Infectious Diseases: As a scaffold for the development of novel antimicrobial compounds.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry exploration. While specific data on this molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of its constituent parts. Further research is warranted to fully elucidate its therapeutic potential.

References

- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (URL not available)

- 3-ACETAMIDOBENZOIC ACID(587-48-4) 1H NMR spectrum - ChemicalBook. (URL not available)

- Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed. (URL not available)

- 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem. [Link]

- 3-(2-Thiophen-2-yl-acetylamino)

- This compound | CAS 206983-05-3 | SCBT. (URL not available)

- Benzoic acid, 2-(acetylamino)-, methyl ester - the NIST WebBook. (URL not available)

- Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - PubMed. (URL not available)

- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. (URL not available)

- 4-acetamidobenzoic acid(556-08-1) 1H NMR spectrum - ChemicalBook. (URL not available)

- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (URL not available)

- An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - ResearchG

- p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem. [Link]

- Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - NIH. (URL not available)

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)

- 3-Acetamidobenzoic acid, 98% - Fisher Scientific. (URL not available)

- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL not available)

- Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evalu

- Ion fragmentation of small molecules in mass spectrometry. (URL not available)

- 3-(2-Thiophen-2-yl-acetylamino)

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (URL not available)

Sources

- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-ACETAMIDOBENZOIC ACID(587-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Introduction

3-(2-Thiophen-2-yl-acetylamino)-benzoic acid is a multifaceted organic molecule of significant interest to researchers in drug discovery and materials science. Its structure, which incorporates a thiophene ring, an amide linkage, and a benzoic acid moiety, suggests a wide range of potential chemical interactions and biological activities. The thiophene group, a well-known bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, while the carboxamide linkage is a common feature in many pharmacologically active compounds. The presence of the carboxylic acid group provides a handle for salt formation and modulates the compound's solubility and potential for hydrogen bonding.

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its formulation characteristics. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, offering both predicted data and detailed experimental protocols for their determination. This information is intended to empower researchers, scientists, and drug development professionals to harness the full potential of this intriguing compound.

Chemical Identity and Structure

Before delving into its physicochemical properties, it is essential to establish the fundamental identity of this compound.

| Identifier | Value | Source |

| CAS Number | 206983-05-3 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃S | [1][2] |

| Molecular Weight | 261.3 g/mol | [1][2] |

| Canonical SMILES | O=C(O)c1cccc(NC(=O)Cc2sccc2)c1 | |

| InChI | InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Structural Elucidation:

The structure of this compound features a central phenyl ring substituted at the 3-position with an acetylamino group, which in turn is linked to a thiophen-2-yl moiety. The carboxylic acid group is also attached to the central phenyl ring. This arrangement of functional groups dictates the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of its physicochemical behavior.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in the public domain, a set of key physicochemical properties has been predicted using the well-regarded SwissADME tool. These predictions provide valuable insights for initial experimental design and hypothesis generation.

| Property | Predicted Value | Method |

| LogP (Octanol/Water Partition Coefficient) | 2.59 | Consensus LogP |

| Water Solubility (LogS) | -3.45 | ESOL |

| Aqueous Solubility | 4.43e-02 g/L | |

| pKa (Acidic) | 4.08 | |

| Topological Polar Surface Area (TPSA) | 85.99 Ų | |

| Number of Rotatable Bonds | 4 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 2 |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the following sections detail the standard, validated experimental protocols for determining the key physicochemical properties of this compound. These methodologies are widely accepted in the pharmaceutical and chemical industries.

Melting Point

The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

This method is the standard technique for melting point determination as recognized by major pharmacopeias.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is utilized.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is increased at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Comparative Data: For context, the experimentally determined melting point of the structurally related compound, 3-acetamidobenzoic acid, is reported to be in the range of 248-255 °C.

Caption: Workflow for Capillary Melting Point Determination.

Solubility

The solubility of a compound in various solvents is a critical parameter that influences its bioavailability and formulation. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is expressed in mg/mL or mol/L.

Comparative Data: The aqueous solubility of the related compound, 3-aminobenzoic acid, is reported as 5.9 mg/mL at 15 °C.

Caption: Shake-Flask Method for Solubility Determination.

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and biological activity.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility. The ionic strength of the solution is maintained constant with an inert salt (e.g., KCl).

-

Apparatus: A calibrated pH meter with a combination glass electrode and an automated burette are used.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. More sophisticated analysis can be performed by calculating the first and second derivatives of the titration curve to accurately locate the equivalence point.

Comparative Data: The experimental pKa of 3-acetamidobenzoic acid is reported to be approximately 4.07 at 25 °C.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment (octanol) versus a polar one (water). LogP is a critical parameter in drug development as it influences membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This method is the gold standard for experimental LogP determination.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known, non-saturating concentration of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a sufficient time to allow for the partitioning of the compound to reach equilibrium. Vigorous shaking should be avoided to prevent the formation of emulsions.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Comparative Data: The experimental LogP of 3-acetamidobenzoic acid is reported to be 1.32.

Caption: Shake-Flask Method for LogP Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and benzene rings, a singlet for the methylene protons, and a broad singlet for the amide N-H proton. The carboxylic acid proton will likely appear as a very broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the aromatic carbons of the two rings and the methylene carbon.

Comparative Data (3-acetamidobenzoic acid):

-

¹H NMR: Signals corresponding to the acetyl methyl group, the aromatic protons, the amide proton, and the carboxylic acid proton are observed.

-

¹³C NMR: Resonances for the methyl carbon, the two carbonyl carbons, and the aromatic carbons are present.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the amide group.

-

Two C=O stretches, one for the carboxylic acid and one for the amide.

-

C-H stretching and bending vibrations for the aromatic rings.

-

C-S stretching from the thiophene ring.

Comparative Data (3-acetamidobenzoic acid): The IR spectrum of 3-acetamidobenzoic acid shows characteristic absorptions for the carboxylic acid O-H, amide N-H, and the two carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 261.3 would be expected. Fragmentation may occur at the amide bond and other labile bonds.

Comparative Data (3-acetamidobenzoic acid): The mass spectrum of 3-acetamidobenzoic acid shows a molecular ion peak and characteristic fragment ions.

Synthesis

A plausible synthetic route for this compound involves the acylation of 3-aminobenzoic acid with a suitable derivative of 2-(thiophen-2-yl)acetic acid.

Proposed Synthetic Pathway:

A common method for amide bond formation is the reaction of an amine with an acyl chloride.

-

Activation of the Carboxylic Acid: 2-(Thiophen-2-yl)acetic acid can be converted to its more reactive acyl chloride derivative, 2-(thiophen-2-yl)acetyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Coupling: The resulting 2-(thiophen-2-yl)acetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Work-up and Purification: Following the reaction, the mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Sources

An In-depth Technical Guide to 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

This guide provides a comprehensive technical overview of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document delves into its fundamental molecular characteristics, provides a rationale for analytical methodologies, and explores its potential within the broader context of medicinal chemistry.

Part 1: Core Molecular Attributes

The foundational step in evaluating any chemical entity is to establish its fundamental properties. For this compound, these core attributes define its identity and behavior in chemical and biological systems.

Molecular Formula and Weight

The empirical formula and molecular weight are critical for all stoichiometric calculations, from reaction yields to solution preparation.

This information is the cornerstone for any quantitative experimental work involving this compound.

Chemical Structure and Functional Groups

The structure of a molecule dictates its reactivity, solubility, and potential for intermolecular interactions. This compound is an assembly of three key functional components: a thiophene ring, a benzoic acid moiety, and an amide linkage.

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. This group is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its presence can influence metabolic stability and receptor binding.

-

Benzoic Acid: An aromatic carboxylic acid. The carboxyl group (-COOH) is ionizable, making the molecule's solubility pH-dependent and providing a key site for hydrogen bonding or salt formation.

-

Amide Linkage: The -C(=O)NH- group connects the thiophene-acetyl and aminobenzoic acid fragments. This bond is generally stable and participates in hydrogen bonding, which is crucial for defining the molecule's conformation and its interaction with biological targets.

The following diagram illustrates the logical relationship between the constituent parts of the molecule.

Caption: A typical synthetic workflow for amide bond formation.

Experimental Protocol: Amide Coupling

This protocol is designed to be self-validating through in-process checks and final characterization.

Materials:

-

2-(Thiophen-2-yl)acetic acid (1.0 eq)

-

3-Aminobenzoic acid (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

-

Hydroxybenzotriazole (HOBt, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Activation: Dissolve 2-(Thiophen-2-yl)acetic acid, EDC, and HOBt in anhydrous DMF under an inert atmosphere (e.g., Nitrogen). Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is the rate-determining step for efficient coupling.

-

Coupling: Add 3-aminobenzoic acid followed by the slow addition of DIPEA to the reaction mixture. The base is crucial to neutralize the hydrochloride salt formed and to deprotonate the amine, enhancing its nucleophilicity.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. This step provides an early validation of reaction success.

-

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Each wash serves a purpose: HCl removes excess base, NaHCO₃ removes unreacted acid and HOBt, and brine removes residual water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/water) or by silica gel column chromatography. The choice of purification method depends on the nature of the impurities identified during the monitoring step.

Authoritative Characterization

The identity and purity of the final compound must be unequivocally confirmed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For C₁₃H₁₁NO₃S, the expected monoisotopic mass is approximately 261.0460. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm), providing strong evidence for the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of protons. Key expected signals would include distinct aromatic protons for both the thiophene and benzene rings, a singlet for the methylene (-CH₂-) protons, and exchangeable singlets for the amide (-NH-) and carboxylic acid (-COOH) protons.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule. The spectrum should show 13 distinct carbon signals, including characteristic peaks for the carbonyl carbons of the amide and carboxylic acid.

-

-

Infrared (IR) Spectroscopy: This method validates the presence of key functional groups. Expected characteristic absorption bands include:

-

~3300 cm⁻¹ (N-H stretch)

-

~3000-2500 cm⁻¹ (broad O-H stretch of the carboxylic acid)

-

~1700-1680 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1660-1640 cm⁻¹ (C=O stretch of the amide, Amide I band)

-

Part 3: Context and Potential Applications

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities. [6][7]The structural motif present in this compound suggests several potential avenues for research.

Thiophene derivatives have been investigated for a multitude of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. [5][6][7][8]The combination of the thiophene ring with a benzoic acid moiety, linked by a stable amide, creates a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR). The specific substitution pattern (meta- on the benzoic acid) orients the functional groups in a defined spatial arrangement, which is a key consideration in rational drug design.

For instance, related structures based on 2-(thiophen-2-yl)acetic acid have been explored as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer therapies. [9]This suggests that this compound could serve as a valuable starting point or library member for screening against various enzymatic targets.

References

- This compound/CAS:206983-05-3-HXCHEM. [Link]

- Common thiophene derivatives and their application in pharmaceutical chemistry. [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]

- Synthesis and Pharmacological Study of Thiophene Deriv

- Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed. [Link]

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]

- 3. This compound/CAS:206983-05-3-HXCHEM [hxchem.net]

- 4. Compound 3-[2-(thiophen-2-yl)acetamido]benzoic acid - Chemdiv [chemdiv.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for thiophene acetamide derivatives

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Thiophene Acetamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Central Role of Thiophene Acetamides in Modern Drug Discovery

Thiophene derivatives are foundational scaffolds in medicinal chemistry, recognized for their versatile biological activities and presence in numerous blockbuster drugs.[1][2] When coupled with an acetamide moiety—a key functional group in many pharmaceuticals and biological molecules—the resulting thiophene acetamide core offers a rich platform for developing novel therapeutic agents.[3][4] The precise structural elucidation of these derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of these molecules in solution.[1][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the ¹H and ¹³C NMR spectral features of thiophene acetamide derivatives. We will move beyond simple data reporting to explain the underlying principles that govern the observed spectral patterns, thereby empowering scientists to interpret complex spectra with confidence.

Core Principles: Understanding Chemical Environments in Thiophene Acetamides

The chemical shift (δ) in NMR is exquisitely sensitive to the local electronic environment of each nucleus.[1] In thiophene acetamide derivatives, the key determinants of chemical shifts are:

-

Aromaticity and Heteroatom Effects: The thiophene ring is an electron-rich aromatic system. The sulfur heteroatom influences the electron density distribution, generally shielding the ring protons and carbons relative to benzene.

-

Substituent Effects: The nature and position of substituents on the thiophene ring dramatically alter the electronic landscape. Electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) will deshield nearby nuclei (shift them downfield), while electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups will cause shielding (an upfield shift).[1]

-

Anisotropy: The π-electron system of the thiophene ring and the carbonyl group (C=O) of the acetamide create local magnetic fields. Nuclei located in the shielding or deshielding zones of these fields will experience significant shifts.

-

Through-Bond and Through-Space Coupling: Scalar (J) coupling provides connectivity information through chemical bonds, while the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between nuclei, aiding in conformational analysis.[6]

Below is a generalized structure illustrating the numbering convention used for discussion throughout this guide.

Caption: Generalized structure of a substituted thiophene acetamide.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the substitution pattern of the thiophene ring and the conformation of the acetamide side chain.

Characteristic Chemical Shifts (δ) in ppm

The precise chemical shifts can vary based on the solvent, concentration, and molecular structure, but typical ranges are summarized below.[1]

| Proton Type | Typical δ (ppm) | Causality and Key Insights |

| Thiophene H2, H5 (α-protons) | 7.0 - 8.0 | These protons are adjacent to the sulfur atom and are typically the most deshielded of the ring protons. Their exact shift is highly sensitive to the substituent at the adjacent carbon. |

| Thiophene H3, H4 (β-protons) | 6.8 - 7.5 | Generally found upfield from the α-protons.[7] Their chemical environment is strongly influenced by substituents at positions 2, 3, and 5. |

| Amide (N-H) | 8.0 - 10.0+ | The NH proton is often broad due to quadrupolar relaxation and chemical exchange. Its chemical shift is highly dependent on solvent and hydrogen bonding. In aprotic solvents like CDCl₃, it is typically sharp and observed downfield.[3][4] |

| Methylene (α to C=O) | 3.5 - 4.5 | These protons are deshielded by the adjacent carbonyl group and the thiophene ring.[3][4] |

| Acetamide CH₃ | 2.0 - 2.2 | In simple acetamides, the methyl protons appear as a sharp singlet in this region.[8][9] |

Spin-Spin Coupling Constants (J) in Hz

Coupling constants are independent of the magnetic field strength and provide unambiguous evidence of proton connectivity, which is essential for determining isomerism.

| Coupling | Typical J (Hz) | Significance in Structure Elucidation |

| ³J(H2-H3) | 4.5 - 6.0 | A large coupling constant, characteristic of ortho-coupling in a 2,3-disubstituted thiophene. |

| ³J(H3-H4) | 3.0 - 4.5 | A smaller ortho-coupling constant. |

| ³J(H4-H5) | 4.5 - 6.0 | Similar in magnitude to J(H2-H3). |

| ⁴J(H2-H4) | 1.0 - 2.0 | A smaller meta-coupling. |

| ⁴J(H2-H5) | 2.5 - 3.5 | A larger "cross-ring" meta-coupling, often a key diagnostic feature. |

| ⁵J(H3-H5) | 1.0 - 2.0 | A small meta-coupling. |

Expert Insight: The relative magnitudes of these J-values are critical. For instance, in a 2-substituted thiophene, H5 will appear as a doublet of doublets due to coupling with H4 (³J ≈ 5 Hz) and H3 (⁴J ≈ 3 Hz). Distinguishing between isomers is often achieved by careful analysis of these splitting patterns.

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra provide a count of unique carbon atoms and information about their chemical environment.

Characteristic Chemical Shifts (δ) in ppm

| Carbon Type | Typical δ (ppm) | Causality and Key Insights |

| Amide Carbonyl (C=O) | 165 - 175 | The carbonyl carbon is highly deshielded and its signal is often of lower intensity due to its long relaxation time (T1).[4] |

| Thiophene C2, C5 (α-carbons) | 120 - 150 | These carbons are adjacent to sulfur. Carbons bearing a substituent (ipso-carbons) can have their shifts dramatically altered.[1][10] |

| Thiophene C3, C4 (β-carbons) | 120 - 140 | Typically found in a similar region to the α-carbons, but their specific shifts are diagnostic of the overall substitution pattern.[1][11] |

| Methylene (α to C=O) | 35 - 50 | The chemical shift is influenced by both the carbonyl and the aromatic ring.[4] |

| Acetamide CH₃ | 20 - 25 | Appears in the typical aliphatic region. |

Case Study: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Let's analyze the reported spectral data for a specific, published compound to illustrate these principles.[3][4]

¹H NMR (CDCl₃):

-

9.32 ppm (s, 1H, NH-C=O): A downfield singlet, characteristic of the amide proton in a non-hydrogen-bonding solvent.[3][4]

-

7.06–7.33 ppm (m, 3H, thiophene-H): Multiplet corresponding to the protons on the thiophen-2-yl-acetyl moiety.[3][4]

-

6.98 and 6.89 ppm (d, 2H, thiophene-H): Two doublets representing the adjacent protons on the 3-cyanothiophene ring.[3][4]

-

4.10 ppm (s, 2H, -CH₂-): A singlet for the methylene protons, deshielded by the adjacent carbonyl and thiophene ring.[3][4]

¹³C NMR (CDCl₃):

-

167.16 ppm (C=O): The amide carbonyl carbon, observed in the expected downfield region.[4]

-

149.6 and 134.0 ppm (Thiophene C5 & C4): Highly deshielded carbons of the thiophene rings.[4]

-

114.45 ppm (-C≡N): The nitrile carbon, as expected.[4]

-

36.82 ppm (-CH₂-): The methylene carbon signal.[4]

This real-world data aligns perfectly with the principles outlined, demonstrating how NMR serves as a robust tool for structural verification.

Part 3: Experimental Protocol and Workflow

A trustworthy protocol is a self-validating system. The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified thiophene acetamide derivative.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a common first choice for its good solubilizing power and minimal signal overlap.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer's magnet.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the spectrometer probes to maximize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[1]

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.[1]

-

Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.[1]

-

Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise (S/N) ratio.[1]

-

Relaxation Delay (d1): Use a delay of 1-2 seconds between scans to allow for sufficient proton relaxation.[1]

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[1]

-

Spectral Width: Set a wide spectral width of ~200-220 ppm.

-

Number of Scans: A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]

-

Relaxation Delay (d1): Use a longer delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

-

Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.[1]

-

Workflow for Structural Elucidation

The logical flow from synthesis to final structural confirmation is a critical process in drug development.

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

A meticulous analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural characterization of thiophene acetamide derivatives. By understanding the fundamental principles that dictate chemical shifts and coupling constants, and by adhering to a robust experimental workflow, researchers can confidently elucidate molecular structures, confirm synthetic outcomes, and build the reliable SAR data that underpins successful drug discovery programs. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further augment this process by providing direct evidence of H-H, C-H, and long-range C-H correlations, respectively.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem. Available at: https://www.benchchem.com/comparative-guide-1h-13c-nmr-analysis-3-substituted-thiophenes

- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: https://www.researchgate.

- Çakmak, R. P., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c07174

- Gronowitz, S., et al. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: https://www.researchgate.net/publication/232057630_13C-NMR_SPECTRAL_DATA_FOR_SUBSTITUTED_THIENO23-b-_AND_THIENO32-bPYRIDINES_AND_THE_CORRELATION_OF_IPSO_SUBSTITUENT_CHEMICAL_SHIFTS

- HMDB0031645 · Acetamide · H NMR Spectrum (1D, 90 MHz, D2O, experimental). Human Metabolome Database. Available at: https://hmdb.ca/spectra/nmr_one_d/HMDB0031645

- Hirano, S. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Journal of the Agricultural Chemical Society of Japan. Available at: https://www.jstage.jst.go.jp/article/nogeikagaku1924/46/11/46_11_569/_article

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: https://esa.ipb.pt/pdf/artur/Recent-Res-Devel-Org-Chem-4-2000-397-434.pdf

- 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C... ResearchGate. Available at: https://www.researchgate.

- Çakmak, R. P., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. Available at: https://pubs.acs.org/doi/pdf/10.1021/acsomega.1c07174

- Acetamide(60-35-5) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/60-35-5_1HNMR.htm

- Acetamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: https://spectrabase.com/spectrum/5YvAqo2mE0P

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: https://www.organicchemistrydata.org/nmr-spectroscopy/13c-nmr-chemical-shifts/

- Ali, A. M., et al. (2024). Employing acetoacetamide as a key synthon for synthesizing novel thiophene derivatives and assessing their potential as antioxidants and antimicrobial agents. Journal of Heterocyclic Chemistry. Available at: https://www.researchgate.net/publication/380482522_Employing_acetoacetamide_as_a_key_synthon_for_synthesizing_novel_thiophene_derivatives_and_assessing_their_potential_as_antioxidants_and_antimicrobial_agents

- El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9942065/

- Adriaensens, P., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/15386566/

- Zambianchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.7b01026

- The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/abs/10.1021/jo01042a048

- Al-Najjar, I. M., et al. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society. Available at: https://gc.chem.sinica.edu.tw/40-1/157.pdf

- Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: https://www.researchgate.

- 1 H NMR spectrum of I. ResearchGate. Available at: https://www.researchgate.net/figure/H-NMR-spectrum-of-I_fig4_359670083

- Thiophene(110-02-1) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/110-02-1_1HNMR.htm

- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. John Wiley and Sons. Available at: https://portlandpress.com/biochemj/article-abstract/141/3/907/60909/BOOK-REVIEWS?

- NMR chemical shift prediction of thiophenes. Stenutz. Available at: http://www.stenutz.eu/conf/nmr_prediction_thiophene.php

- 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: https://www.researchgate.net/figure/H-NMR-chemical-shifts-of-furan-and-thiophene-protons-for-compounds-5-8-recorded-in-CDCl3_tbl1_258830155

- Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... ResearchGate. Available at: https://www.researchgate.net/figure/Comparison-of-the-nmr-proton-shifts-of-some-thiophenes-and-the-corresponding-suiphones_tbl3_251817551

- 1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available at: https://www.researchgate.

- a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Available at: https://www.researchgate.net/figure/a-The-1-H-NMR-and-b-13-C-NMR-spectra-of-the-o-acetamide_fig2_353457065

- 13C NMR Chemical Shifts. Oregon State University. Available at: https://oregonstate.edu/instruct/ch334/ch334-5/13cnmr.htm

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: https://www.youtube.

- Thiophene(110-02-1) 13C NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/110-02-1_13CNMR.htm

- 13C | THF-d8 | NMR Chemical Shifts. NMRS.io.

- Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. Available at: https://www.rsc.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: https://www.mdpi.com/1420-3049/22/10/1655

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Characterization of 3-(Acetylamino)-benzoic Acid Analogs

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. Among the vast armamentarium of analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) stand as indispensable pillars for elucidating molecular structure, confirming identity, and ensuring purity. This guide provides a comprehensive technical overview of the application of these powerful techniques to the characterization of 3-(acetylamino)-benzoic acid and its analogs, a class of compounds of significant interest in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are distilled from extensive hands-on experience, aiming to bridge theoretical principles with practical, field-proven methodologies.

The Significance of 3-(Acetylamino)-benzoic Acid Analogs in Medicinal Chemistry

3-(Acetylamino)-benzoic acid, also known as N-acetyl-m-aminobenzoic acid, and its structural analogs are key building blocks in the synthesis of a wide array of pharmacologically active molecules. Their utility stems from the versatile chemical handles they possess: a carboxylic acid, an amide, and an aromatic ring. These features allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Understanding the precise structural attributes of these analogs is a critical step in the drug discovery pipeline, directly impacting the safety and efficacy of potential new medicines.

Foundational Principles of Spectroscopic Characterization

A robust analytical workflow leverages the orthogonal nature of different spectroscopic techniques. FT-IR provides information about the functional groups present in a molecule through their characteristic vibrational frequencies, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, aiding in structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate.[1] The resulting spectrum is a unique "molecular fingerprint" that reveals the presence of specific functional groups. For aromatic compounds like 3-(acetylamino)-benzoic acid analogs, key vibrational modes are expected in distinct regions of the spectrum.[2][3]

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] This provides the exact molecular weight of the compound, a fundamental piece of information for its identification. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions, one can deduce its structural connectivity.

Experimental Protocols: A Self-Validating System

The integrity of analytical data hinges on meticulously executed experimental protocols. The following sections detail step-by-step methodologies for the FT-IR and mass spectrometric analysis of 3-(acetylamino)-benzoic acid analogs, designed to ensure reproducibility and accuracy.

FT-IR Spectroscopy Workflow

Caption: A generalized workflow for LC-MS/MS analysis.

Step-by-Step Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Accurately weigh a small amount of the 3-(acetylamino)-benzoic acid analog and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary for the sensitivity of the instrument.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system, typically equipped with a reversed-phase column (e.g., C18). A gradient elution using water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid to aid ionization, is commonly employed to separate the analyte from any impurities.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules and can be operated in both positive and negative ion modes.

-

Full Scan Mass Spectrometry (MS1): Acquire a full scan mass spectrum to determine the m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion. This will confirm the molecular weight of the compound.

-

Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting MS/MS spectrum provides valuable structural information.

-

Data Analysis: Analyze the MS1 and MS/MS spectra to confirm the molecular weight and propose a fragmentation pathway consistent with the structure of the analyte.

Spectral Interpretation and Data Presentation

FT-IR Spectral Analysis of 3-(Acetylamino)-benzoic Acid

While an experimental spectrum for 3-(acetylamino)-benzoic acid is not readily available in public databases, its key spectral features can be confidently predicted based on the functional groups present and data from analogous compounds. [5][6]

Caption: The chemical structure of 3-(acetylamino)-benzoic acid. [7] Predicted FT-IR Data Summary:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Amide N-H | Stretching | ~3300 | Medium |

| Methyl C-H | Stretching | 2950 - 2850 | Medium to Weak |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 | Strong |

| Amide C=O (Amide I) | Stretching | ~1660 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Amide N-H | Bending (Amide II) | ~1550 | Medium |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Causality Behind Spectral Features:

-

The broad O-H stretch of the carboxylic acid is a hallmark feature, resulting from strong intermolecular hydrogen bonding which forms dimers in the solid state. [3]* The C=O stretch of the carboxylic acid appears at a lower frequency than that of an ester due to this hydrogen bonding.

-

The presence of two distinct carbonyl absorptions (from the carboxylic acid and the amide) is a key diagnostic feature.

-

The pattern of aromatic C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.

Mass Spectrometry Analysis of 3-(Acetylamino)-benzoic Acid

The molecular formula for 3-(acetylamino)-benzoic acid is C₉H₉NO₃, with a monoisotopic mass of 179.0582 g/mol . [7][8] Predicted Mass Spectrometry Data:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

| Positive (ESI+) | 180.0655 ([M+H]⁺) | 163.0393 | Loss of NH₃ |

| 138.0655 | Loss of acetyl group (CH₂=C=O) | ||

| 120.0549 | Loss of acetic acid (CH₃COOH) | ||

| 92.0624 | Loss of both carboxyl and acetyl groups | ||

| Negative (ESI-) | 178.0510 ([M-H]⁻) | 134.0611 | Loss of CO₂ (decarboxylation) |

Rationale for Fragmentation Pathways:

-

Positive Ion Mode (ESI+): Upon protonation, likely on the amide oxygen or nitrogen, the molecule can undergo several characteristic fragmentations. A common pathway for amides is the loss of the acetyl group as ketene (42 Da). The loss of water from the carboxylic acid is also plausible. Subsequent fragmentation of the aromatic ring can lead to smaller ions.

-

Negative Ion Mode (ESI-): Deprotonation will occur at the most acidic site, the carboxylic acid. The resulting carboxylate anion is prone to facile loss of carbon dioxide (44 Da), a very common fragmentation pathway for carboxylic acids in negative mode mass spectrometry. [4]

Conclusion: A Synergy of Techniques for Unambiguous Characterization

The complementary nature of FT-IR and mass spectrometry provides a powerful and robust strategy for the characterization of 3-(acetylamino)-benzoic acid and its analogs. [9]FT-IR offers a rapid and non-destructive method to confirm the presence of key functional groups and assess overall molecular architecture. Mass spectrometry provides definitive molecular weight information and, through tandem MS experiments, detailed structural insights via fragmentation analysis. By employing these techniques in concert, researchers and drug development professionals can ensure the identity, purity, and structural integrity of their compounds, a critical foundation for advancing new therapeutic agents from the laboratory to the clinic.

References

- Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(15), 3980–3989. [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6971, N-acetylanthranilic acid. [Link]

- Makarov, V. I., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 86(4), 643-650. [Link]

- Royal Society of Chemistry. (n.d.).

- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. [Link]

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-(acetylamino)-. NIST Chemistry WebBook. [Link]

- Wiley-VCH. (n.d.). N-ACETYL-PARA-AMINOBENZOIC-ACID-7-O-BETA-D-GLUCOPYRANOSYLESTER. SpectraBase. [Link]

- HighChem LLC. (n.d.). 3 Methylamino benzoic acid. mzCloud. [Link]

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Link]

- Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2007). 3-(Acetylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2361. [Link]

- Nortje, C., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224. [Link]

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(acetylamino)-, methyl ester. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19266, p-Acetamidobenzoic acid. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108026, Benzoic acid, 3-(acetylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)-, ion(1-). [Link]

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20324331, 2-[Acetyl(amino)amino]benzoic acid. [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

- LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352. [Link]

- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 3-(acetylamino)-. Substance Registry Services. [Link]

- Al-Hamdani, A. A. S., et al. (2020). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

- LibreTexts. (2021).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 48847, 3-Acetamidobenzoic acid. [Link]

- MassBank. (n.d.).

- MassBank. (n.d.). anthranilic acid. [Link]

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.

- Quora. (n.d.). What is the IR spectrum of benzoic acid? How is it determined?. [Link]

Sources

- 1. Benzoic acid, 2-(acetylamino)-, methyl ester [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Acetamidobenzoic acid | C9H9NO3 | CID 48847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 3-(acetylamino)- [webbook.nist.gov]

- 9. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of the Crystal Structure of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid: A Technical Guide

To the Valued Research Community, Scientists, and Drug Development Professionals,

An exhaustive search of scientific literature and crystallographic databases has been conducted to provide an in-depth technical guide on the crystal structure of 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid (CAS Number: 206983-05-3). Despite a thorough investigation, it has been determined that the specific crystal structure for this compound has not been publicly reported. Consequently, essential crystallographic data required for a detailed analysis—such as unit cell parameters, space group, atomic coordinates, and specific intermolecular interactions—is not available at this time.

This guide will, therefore, pivot to provide a foundational understanding of the constituent molecular fragments, their expected conformations, and potential intermolecular interactions based on the known crystal structures of closely related thiophene and N-acyl aminobenzoic acid derivatives. This approach allows us to build a predictive framework for the structural characteristics of this compound, offering valuable insights for researchers in the field.

Part 1: Molecular Scaffolding and Conformational Predictions

The molecule this compound is comprised of three key structural units: a thiophene ring, a benzoic acid moiety, and an interconnecting acetamide linker. The overall conformation and subsequent crystal packing are governed by the rotational freedom around the single bonds and the steric and electronic interactions between these units.

1.1. Thiophen-2-yl-acetyl Group: This fragment consists of a thiophene ring connected to an acetyl group. Thiophene rings are aromatic and generally planar. The rotational freedom exists around the C-C bond connecting the thiophene ring to the acetyl methylene group.

1.2. N-acyl Aminobenzoic Acid Core: The central part of the molecule is an N-acylated aminobenzoic acid. The amide linkage (-CO-NH-) is typically planar due to resonance, which restricts rotation. A critical conformational aspect is the potential for cis or trans configuration of the amide bond, with the trans conformation being overwhelmingly favored energetically.

1.3. Inter-ring Dihedral Angles: The spatial arrangement of the thiophene and benzene rings is a crucial determinant of the molecule's three-dimensional shape. Studies on similar structures, such as 4-(2-Thienylmethyleneamino)benzoic acid, have shown a significant dihedral angle between the benzene and thiophene rings, often in the range of 40-50 degrees.[1] This non-planar conformation arises from minimizing steric hindrance between the two aromatic systems.

Part 2: Hypothetical Synthesis and Crystallization Protocol

While a specific protocol for this compound is not documented in the available literature, a plausible synthetic route can be derived from standard organic chemistry methodologies for amide bond formation.

Proposed Synthetic Workflow

A common and effective method for synthesizing such a molecule would involve the acylation of 3-aminobenzoic acid with 2-thienylacetyl chloride.

Diagram: Proposed Synthetic Pathway

Caption: A plausible two-step synthesis of the target compound.

Step-by-Step Protocol:

-

Activation of Carboxylic Acid: 2-Thienylacetic acid would first be converted to its more reactive acid chloride derivative. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Coupling (Schotten-Baumann Reaction): The resulting 2-thienylacetyl chloride would then be slowly added to a solution of 3-aminobenzoic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Work-up and Purification: The reaction mixture would be washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product would then be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Proposed Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

-

Solvent Selection: A solvent screen would be performed to identify a solvent or solvent mixture in which the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound would be prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container would be loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

Part 3: Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dominated by hydrogen bonding and π-π stacking interactions. These non-covalent forces are crucial in directing the self-assembly of the molecules into a stable, ordered, three-dimensional lattice.

Hydrogen Bonding Network

The molecule possesses multiple hydrogen bond donors and acceptors, which are expected to form a robust network.

-

Carboxylic Acid Dimer: The benzoic acid moiety is highly likely to form a classic centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif in the crystal structures of carboxylic acids.

-

Amide N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, and the amide carbonyl oxygen is a good acceptor. It is anticipated that these groups will form intermolecular N-H···O hydrogen bonds, linking the carboxylic acid dimers into chains or sheets.

Diagram: Key Predicted Hydrogen Bonding Interactions

Caption: Primary hydrogen bonds likely to direct crystal packing.

π-π Stacking Interactions

The presence of two aromatic rings (thiophene and benzene) suggests that π-π stacking interactions will also play a significant role in the overall crystal packing. These interactions would likely occur between the extended networks formed by the hydrogen bonds, contributing to the stability of the crystal lattice in the third dimension.

Part 4: Potential Applications in Drug Development

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2] The N-acyl aminobenzoic acid scaffold is also a common feature in pharmacologically active molecules. The combination of these moieties in this compound makes it a candidate for further investigation as a potential therapeutic agent. Structural information is paramount in this endeavor, as it underpins rational drug design and the understanding of structure-activity relationships (SAR).

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined and reported, a robust hypothetical model of its synthesis, conformation, and solid-state packing can be constructed based on well-established chemical principles and data from analogous structures. The predicted dominance of carboxylic acid dimerization and amide-based hydrogen bonding, complemented by π-π stacking, provides a solid foundation for future experimental and computational studies.

The determination of this crystal structure would be a valuable contribution to the field, providing precise data on bond lengths, angles, and intermolecular interactions. Such information would be instrumental for computational modeling, aiding in the design of new derivatives with potentially enhanced biological activities. Researchers are encouraged to pursue the synthesis and crystallographic analysis of this compound to fill the current gap in the scientific literature.

References

- Mishra, V., et al. (2012). Thiophene: A Biologically Active Scaffold. Journal of the Korean Chemical Society, 56(6), 637-649.

- Hu, Y., et al. (2009). 4-(2-Thienylmethyleneamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2635.

Sources

- 1. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of N-Acyl Aminobenzoic Acids in Organic Solvents

Introduction

N-acyl aminobenzoic acids represent a significant class of organic molecules that are pivotal in the fields of medicinal chemistry, materials science, and chemical synthesis. As derivatives of aminobenzoic acids, their members include precursors to pharmaceuticals, components of polymers, and key intermediates in the synthesis of complex organic structures. The therapeutic potential and synthetic utility of these compounds are intrinsically linked to their physicochemical properties, among which solubility plays a paramount role.[1][2][3]

The solubility of N-acyl aminobenzoic acids in organic solvents is a critical parameter that dictates their behavior in a multitude of applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. A comprehensive understanding of their solubility profiles is therefore essential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a thorough exploration of the solubility of N-acyl aminobenzoic acids in organic solvents, delving into the underlying principles, experimental methodologies for solubility determination, factors influencing solubility, and the application of thermodynamic models.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The solubility of N-acyl aminobenzoic acids in organic solvents is primarily influenced by their molecular structure, which features a polar carboxylic acid group, a secondary amide linkage, and a largely nonpolar aromatic ring.

The Role of Intermolecular Forces